![molecular formula C15H17NO3S B253382 3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)
3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide, also known as 2C-T-4, is a chemical compound that belongs to the family of phenethylamines. This compound has gained attention in the scientific community due to its potential applications in research studies related to neuroscience and pharmacology.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide involves its interaction with the serotonin receptor system. It binds to the 5-HT2A receptor and activates it, leading to the release of various neurotransmitters such as dopamine and norepinephrine. This activation of the receptor system is responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its interaction with the serotonin receptor system. It has been shown to induce various psychoactive effects such as altered perception, mood, and cognition. Additionally, it has been reported to have stimulant and entactogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide in lab experiments is its ability to activate the serotonin receptor system, which is involved in various physiological processes. This makes it a useful tool for studying the role of this receptor system in various physiological and pathological conditions. However, one of the limitations of using this compound is its psychoactive effects, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research studies related to 3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide. One of the primary areas of focus is the study of its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, there is a need for further research to understand the long-term effects of this compound on the brain and the body. Finally, there is a need for the development of more selective agonists of the serotonin receptor system, which can help to minimize the psychoactive effects of this compound.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide involves the reaction of 2-thiophenethylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at low temperature and yields the desired compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been used in various research studies related to neuroscience and pharmacology. One of the primary applications of this compound is in the study of the serotonin receptor system. It has been shown to be a potent agonist of the 5-HT2A receptor, which is involved in various physiological processes such as perception, cognition, and mood regulation.
Eigenschaften
Molekularformel |
C15H17NO3S |
---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C15H17NO3S/c1-18-13-6-5-11(10-14(13)19-2)15(17)16-8-7-12-4-3-9-20-12/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
XRHOPZCWWGYHSB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=CS2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=CS2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.